tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16781708
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m0/s1 |
| Standard InChI Key | JNNOAQQODYAQBD-IENPIDJESA-N |
| Isomeric SMILES | C[C@@H](C1CCCN1C(=O)OC(C)(C)C)O |
| Canonical SMILES | CC(C1CCCN1C(=O)OC(C)(C)C)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The molecular formula of tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is C₁₁H₂₁NO₃, with a molar mass of 215.29 g/mol . The pyrrolidine ring adopts a five-membered saturated structure, with the Boc group at the 1-position and a (1S)-hydroxyethyl substituent at the 2-position (Figure 1). The stereochemistry is explicitly defined by the (2S,1S) configuration, as indicated by the SMILES string:
C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ | |
| SMILES | C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O | |
| InChIKey | JNNOAQQODYAQBD-IUCAKERBSA-N | |
| Stereochemical Configuration | (2S,1S) |
Conformational Analysis
The compound’s stereochemistry influences its three-dimensional conformation. The (2S,1S) configuration positions the hydroxyethyl group in a specific spatial arrangement, potentially enabling hydrogen bonding with biological targets or chiral catalysts. The pyrrolidine ring’s puckering mode and the Boc group’s steric bulk further modulate its reactivity and solubility .
Physicochemical Properties
Collision Cross-Section and Mass Spectrometry
Predicted collision cross-section (CCS) values for various adducts provide insights into the compound’s gas-phase behavior (Table 2). For instance, the [M+H]⁺ ion (m/z 216.15943) has a CCS of 151.0 Ų, while the [M+Na]⁺ adduct (m/z 238.14137) exhibits a higher CCS of 157.9 Ų . These values are critical for mass spectrometry-based identification in complex mixtures.
Table 2: Predicted Collision Cross-Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 216.15943 | 151.0 |
| [M+Na]⁺ | 238.14137 | 157.9 |
| [M+NH₄]⁺ | 233.18597 | 156.8 |
| [M-H]⁻ | 214.14487 | 148.8 |
Solubility and Partition Coefficients
Though experimental solubility data for this specific compound is unavailable, analogous pyrrolidine derivatives exhibit moderate solubility in polar organic solvents like dichloromethane and ethyl acetate . Predicted logP values (e.g., 1.19 consensus) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis Considerations
Challenges in Asymmetric Synthesis
The (2S,1S) configuration necessitates enantioselective synthetic strategies. While no direct methods are reported for this compound, analogous Boc-protected pyrrolidines are typically synthesized via:
-
Boc Protection: Reaction of pyrrolidine precursors with di-tert-butyl dicarbonate in the presence of bases like triethylamine .
-
Chiral Induction: Use of chiral auxiliaries or catalysts to install the hydroxyethyl stereocenter.
For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 170491-63-1) is synthesized via Boc protection of pyrrolidin-2-ylmethanol in dichloromethane, achieving yields up to 98% . Adapting such methods to introduce the hydroxyethyl group would require additional steps, such as hydroxylation or asymmetric reduction of a ketone intermediate.
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